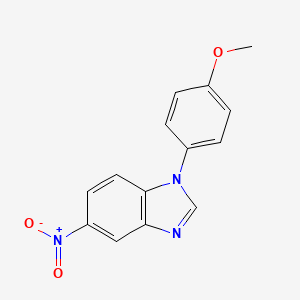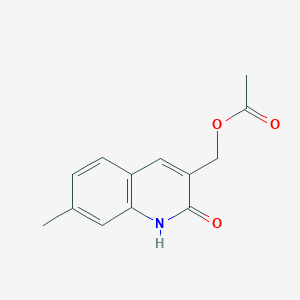
1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPB belongs to the class of piperidine derivatives and is synthesized through a multistep process involving the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with piperidine and methyl iodide.
Mécanisme D'action
The mechanism of action of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate involves its ability to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, memory retention, and muscle movement. By increasing the levels of acetylcholine, this compound can improve cognitive function and memory retention.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including improved cognitive function and memory retention, increased levels of acetylcholine in the brain, and decreased levels of oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in lab experiments is its potent acetylcholinesterase inhibitory activity, which makes it a useful tool for studying the role of acetylcholine in various neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another potential future direction is the use of this compound as a tool for studying the role of acetylcholine in various neurological disorders. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which may provide insight into the underlying mechanisms of these disorders.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been shown to act as a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of acetylcholine in various neurological disorders. This compound has several biochemical and physiological effects, including improved cognitive function and memory retention, increased levels of acetylcholine in the brain, and decreased levels of oxidative stress. While there are limitations to using this compound in lab experiments, there are several potential future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate involves a multistep process that begins with the reaction of 5-bromo-2,3,4-trimethylbenzoic acid with piperidine in the presence of a base catalyst. The resulting product is then treated with methyl iodide to obtain this compound. The purity and yield of this compound can be improved through further purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-methyl-4-piperidinyl 5-bromo-2,3,4-trimethylbenzoate has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to act as a potent acetylcholinesterase inhibitor, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory retention.
Propriétés
IUPAC Name |
(1-methylpiperidin-4-yl) 5-bromo-2,3,4-trimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-10-11(2)14(9-15(17)12(10)3)16(19)20-13-5-7-18(4)8-6-13/h9,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEAOWDUQRYWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)OC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)


![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)




